1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
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Overview
Description
ABP-700 is a novel, potent, positive allosteric modulator of the gamma-aminobutyric acid type A receptor. It is currently being developed for monitored anesthesia care and general anesthesia. ABP-700 contains an ester bond that undergoes rapid hydrolysis in the body by nonspecific tissue esterases, producing an inactive carboxylic acid metabolite .
Preparation Methods
ABP-700 is synthesized through a series of chemical reactions involving the formation of an ester bond. The synthetic route typically involves the reaction of an imidazole-based compound with an appropriate esterifying agent under controlled conditions. Industrial production methods focus on optimizing the yield and purity of the compound through precise control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
ABP-700 undergoes hydrolysis in the body, resulting in the formation of an inactive carboxylic acid. This reaction is catalyzed by nonspecific tissue esterases. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The primary reaction of interest is the hydrolysis of the ester bond, which is crucial for its rapid clearance and minimal side effects .
Scientific Research Applications
ABP-700 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study ester hydrolysis and the effects of allosteric modulation on receptor activity. In biology, it is used to investigate the role of gamma-aminobutyric acid type A receptors in various physiological processes. In medicine, ABP-700 is being developed as an anesthetic agent with minimal hemodynamic and respiratory depression, rapid emergence from anesthesia, and no adrenocortical suppression. In industry, it is used in the development of new anesthetic agents and as a reference compound for pharmacokinetic and pharmacodynamic studies .
Mechanism of Action
ABP-700 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound’s ester bond undergoes rapid hydrolysis in the body, producing an inactive carboxylic acid metabolite. This rapid hydrolysis is crucial for the compound’s rapid onset and offset of clinical effects, as well as its minimal side effects .
Comparison with Similar Compounds
ABP-700 is structurally related to etomidate, another gamma-aminobutyric acid type A receptor agonist used for the induction of anesthesia. Both compounds share a similar mechanism of action and pharmacokinetic profile, including rapid onset and offset of clinical effects. ABP-700 has been designed to eliminate the adrenocortical suppression associated with etomidate, making it a safer alternative for prolonged use. Other similar compounds include propofol and midazolam, which also act on gamma-aminobutyric acid type A receptors but have different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
1446482-29-6 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(1-methoxycarbonylcyclopropyl) 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
DRAFVCKNYNQOKR-GFCCVEGCSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABP-700; ABP-700; ABP-700; CPMM; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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